3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
Description
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzoyl group and a 2-(methylsulfanyl)-1,3-benzothiazole moiety attached via an amide linkage.
Properties
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLBOFDMCWKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Introduction of Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be done by reacting the benzothiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzamide moiety is typically carried out using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Finally, the chlorinated benzamide is coupled with the methylsulfanyl-benzothiazole intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits significant anticancer properties, which are characteristic of many benzothiazole derivatives. Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .
Antimicrobial Properties
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has demonstrated antibacterial and antifungal activities. Benzothiazole derivatives are known for their ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. This property makes them useful in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism through which this compound exerts its biological effects often involves interaction with various proteins and enzymes. The presence of the methylsulfanyl group may enhance its lipophilicity, facilitating better membrane penetration and interaction with biological targets .
Agricultural Applications
Pesticidal Activity
Research has indicated that compounds containing benzothiazole moieties can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to increased mortality rates among target insect populations. This application is particularly relevant in the development of environmentally friendly agricultural practices .
Herbicidal Properties
The compound's structural features may also confer herbicidal activity, making it a candidate for use in weed management strategies. The effectiveness of benzothiazole derivatives as herbicides stems from their ability to interfere with plant growth processes .
Material Science
Polymer Additives
In material science, benzothiazole derivatives are explored as additives in polymers due to their thermal stability and UV absorbing properties. They can enhance the durability and longevity of materials exposed to harsh environmental conditions .
Nanotechnology
Recent advancements have seen the incorporation of benzothiazole derivatives into nanomaterials for drug delivery systems. Their ability to form stable complexes with various drugs allows for targeted delivery, improving therapeutic outcomes while minimizing side effects .
Summary of Biological Activities
| Activity Type | Description | Mechanism/Target |
|---|---|---|
| Anticancer | Inhibits tumor growth | Induces apoptosis, inhibits angiogenesis |
| Antimicrobial | Effective against bacteria and fungi | Disrupts cell membranes or inhibits enzymes |
| Pesticidal | Targets specific insect enzymes | Increases mortality in pest populations |
| Herbicidal | Interferes with plant growth | Disrupts physiological processes |
| Polymer Additive | Enhances material properties | Improves thermal stability and UV resistance |
Case Studies
Several studies have investigated the applications of benzothiazole derivatives similar to this compound:
- Anticancer Study: A study published in Organic & Biomolecular Chemistry highlighted the anticancer potential of benzothiazole derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines .
- Antimicrobial Research: Another study focused on the synthesis of novel benzothiazole compounds that showed promising antibacterial activity against resistant strains of Staphylococcus aureus.
- Agricultural Application: Research conducted on herbicidal properties indicated that certain benzothiazole derivatives could effectively control weed populations without harming crops .
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related benzamide derivatives:
Key Observations:
Substituent Impact on Coordination Chemistry: The diethylcarbamothioyl group in the nickel complex from enables coordination via sulfur and oxygen atoms, forming a distorted square planar geometry around Ni(II) .
Electronic and Steric Effects :
- The chloro substituent at the benzamide’s 3-position is common across all compounds, likely influencing electronic distribution and intermolecular interactions.
- The benzothiazole ring in the target compound may enhance rigidity and π-stacking capability compared to the oxadiazole ring in the I02 ligand .
Crystallographic and Structural Data
While crystal data for the target compound are unavailable, provides detailed metrics for a nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide:
- Space group: P2₁/c (monoclinic)
- Unit cell parameters : a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.231°
- Coordination geometry : Distorted square planar around Ni(II) .
This underscores the utility of crystallographic tools like SHELX () in resolving such structures . The target compound’s benzothiazole moiety may adopt a similar planar conformation, but empirical validation is needed.
Future Research Directions
Crystallographic Studies : Resolve the target compound’s structure using SHELX-based methodologies to compare coordination preferences with ’s Ni(II) complex.
Spectroscopic Analysis : Investigate metal-binding behavior via FT-IR or NMR, as done for diethylcarbamothioyl derivatives .
Biological Screening : Evaluate the benzothiazole moiety’s impact on bioactivity relative to oxadiazole or sulfonamide-containing analogs .
Biological Activity
3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Benzothiazole derivatives, including this compound, have been studied for their diverse biological properties, including anticancer, antibacterial, antifungal, and anthelmintic activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzothiazole moiety with a methylsulfanyl group and a chlorobenzamide substituent.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.24 to 0.92 µM against different tumor cell lines such as MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) . The presence of halogen substitutions, such as chlorine in this compound, often enhances its biological activity by increasing lipophilicity and improving interaction with biological targets.
The anticancer mechanism of benzothiazole derivatives typically involves the induction of apoptosis in cancer cells. For example, studies have indicated that certain benzothiazole compounds can trigger apoptotic pathways in cervical cancer cells, leading to increased early and late apoptotic cell populations upon treatment . This suggests that this compound may similarly engage apoptotic mechanisms.
Antibacterial and Antifungal Activity
Benzothiazole derivatives are also noted for their antibacterial and antifungal properties. Compounds with similar structural features have shown activity against various bacterial strains and fungi. The presence of the methylsulfanyl group may contribute to enhanced antimicrobial efficacy by disrupting microbial membrane integrity or inhibiting essential metabolic pathways .
Data Table: Biological Activity Summary
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines using the crystal violet assay. The results indicated that compounds with chloro and methylsulfanyl substitutions exhibited superior antiproliferative activity compared to their unsubstituted counterparts .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of benzothiazole derivatives revealed that the introduction of electron-withdrawing groups significantly enhances biological activity. The presence of chlorine at specific positions on the aromatic ring was found to be crucial for optimal interaction with cellular targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves chlorination of precursor benzamide derivatives. For analogous compounds, chlorination using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) has been effective . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Purification via column chromatography with silica gel and ethyl acetate/hexane eluents ensures high yield and purity.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology : Use a combination of:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond in benzothiazole at ~650 cm⁻¹).
- NMR (¹H/¹³C) : For aromatic proton environments (e.g., deshielded protons near the benzothiazole ring) and carbon backbone analysis.
- Elemental Analysis : To validate empirical formula consistency .
- Mass Spectrometry (ESI-MS) : For molecular ion peak verification.
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). A purity ≥95% is typically required for biological assays. Residual solvents (e.g., DMF, THF) should comply with ICH Q3C guidelines (<500 ppm) .
Q. What coordination chemistry has been reported for structurally similar benzamide ligands?
- Methodology : Analogous benzamide ligands form square-planar complexes with Ni(II) or Cu(II) ions via S and O donor atoms. Synthesis involves refluxing the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol, followed by crystallization. X-ray diffraction confirms geometry .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during X-ray structure determination of this compound?
- Methodology : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement). For disordered regions, apply PART instructions and isotropic displacement parameter constraints. Validate using checkCIF/PLATON to address alerts like "ADDSYM" or "BIVALENT" .
Q. What strategies are effective for synthesizing and characterizing metal complexes of this benzamide derivative?
- Methodology :
- Synthesis : React the ligand with metal precursors (e.g., Pd(OAc)₂ for catalytic applications) in a 2:1 molar ratio under inert conditions.
- Characterization : Use cyclic voltammetry to study redox behavior and DFT calculations (e.g., Gaussian 16) to predict electronic structures. Single-crystal XRD reveals coordination geometry (e.g., distorted square planar vs. tetrahedral) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodology :
- Derivatization : Introduce substituents (e.g., NO₂, NH₂) at the chloro or methylsulfanyl positions.
- Assays : Test against target enzymes (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric parameters.
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test) .
Q. What computational tools are recommended for predicting synthetic pathways or reaction feasibility?
- Methodology : Leverage databases like Reaxys and PISTACHIO for retrosynthetic analysis. Use DFT (B3LYP/6-31G*) to calculate activation energies for proposed steps. Machine learning platforms (e.g., IBM RXN) prioritize high-probability routes .
Q. How should researchers resolve contradictions between spectroscopic data and elemental analysis results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
